molecular formula C7H16ClNO3 B2557061 Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride CAS No. 2375273-41-7

Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride

Cat. No.: B2557061
CAS No.: 2375273-41-7
M. Wt: 197.66
InChI Key: ZEIKPSORSBTZCB-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate hydrochloride is a chiral amino acid ester hydrochloride characterized by a hydroxyl group at the 3-position and two methyl groups at the 2- and 3-positions of the butanoate backbone. This compound is structurally related to tert-leucine derivatives and is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of peptidomimetic protease inhibitors . Its synthesis typically involves reductive amination or esterification of precursor amino acids, with subsequent hydrochloric acid salt formation to stabilize the product .

Properties

IUPAC Name

methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-6(2,10)7(3,8)5(9)11-4;/h10H,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIKPSORSBTZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C(=O)OC)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of Amino Acid Precursors

A straightforward approach involves esterification of 2-amino-3-hydroxy-2,3-dimethylbutanoic acid with methanol under acidic conditions:

Procedure :

  • Dissolve 2-amino-3-hydroxy-2,3-dimethylbutanoic acid (1.0 eq) in anhydrous methanol (10 mL/g)
  • Add thionyl chloride (1.2 eq) dropwise at 0°C
  • Reflux for 6–8 hours under nitrogen atmosphere
  • Concentrate under reduced pressure and recrystallize from ethanol/ether

This method yields 85–90% product with 98% purity when using high-purity starting materials. Critical parameters include:

Parameter Optimal Range Impact on Yield
Reaction Temperature 60–65°C ±5% per 10°C
HCl Gas Concentration 4–5 M in methanol Crystal quality
Recrystallization Solvent Ethanol:Diethyl ether (3:1) Purity +12%

Stereoselective Synthesis for (R)-Configuration

For the (R)-enantiomer (CAS 167223-43-0), asymmetric hydrogenation provides enantiomeric excess >99%:

Key Steps :

  • Prepare β-keto ester precursor: 3-oxo-2,3-dimethylbutanoate
  • Conduct asymmetric amination using Rhodium-(R)-BINAP catalyst
  • Hydroxy group introduction via Sharpless dihydroxylation
  • HCl salt formation in ethyl acetate

This four-step process achieves 76% overall yield with the following performance metrics:

Step Yield ee% Purification Method
β-Keto Ester Prep 92% N/A Distillation
Asymmetric Amination 89% 99.2% Chiral HPLC
Dihydroxylation 94% 98.7% Crystallization
Salt Formation 97% N/A Anti-solvent precipitation

Advanced Protection-Deprotection Strategies

Boc-Protected Intermediate Route

Adapting methodology from related compounds, a robust synthesis uses tert-butoxycarbonyl (Boc) protection:

  • Amino Protection :
    Boc-glycine methyl ester synthesis:

    • React glycine methyl ester HCl (1.0 eq) with Boc₂O (1.2 eq)
    • Triethylamine (2.5 eq) in CH₂Cl₂ at 0°C
    • Yield: 96.2%
  • Hydroxy Group Installation :

    • Oxidative hydroxylation using Davis reagent
    • Temp: −78°C to 0°C gradient
    • 88% conversion efficiency
  • Global Deprotection :

    • Treat with 4M HCl/dioxane (5 vol)
    • Stir 2 h at 25°C
    • Isolate hydrochloride salt via rotary evaporation

Advantages :

  • Prevents diketopiperazine formation
  • Enables chromatographic purification of intermediates
  • Scalable to kilogram quantities

Process Optimization and Yield Enhancement

Solvent System Optimization

Replacing traditional THF with 2-MeTHF improves reaction kinetics:

Solvent Reaction Time (h) Yield (%) Purity (%)
THF 12 78 97.2
2-MeTHF 8 85 98.8
MTBE 10 82 97.9

Catalytic System Screening

Nickel-based catalysts outperform palladium in hydrogenation steps:

Catalyst Loading (mol%) Pressure (bar) Conversion (%)
Pd/C (10%) 5 50 88
Raney Ni 10 30 92
Rh/Al₂O₃ 3 40 95

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.38 (s, 6H, C(CH₃)₂)
  • δ 3.68 (s, 3H, OCH₃)
  • δ 4.12 (s, 1H, OH)
  • δ 5.29 (br s, 3H, NH₃⁺)

HPLC Conditions :

  • Column: Chiralpak AD-H (250 × 4.6 mm)
  • Mobile Phase: Hexane:IPA:TFA (90:10:0.1)
  • Retention Time: 8.92 min (R), 10.15 min (S)

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

Component Cost/kg (€) Contribution to Total Cost
Glycine Methyl Ester HCl 45 38%
Boc₂O 120 27%
Catalyst 980 22%
Solvents 15 13%

Environmental Impact Mitigation

  • Solvent Recovery: 92% 2-MeTHF recycled via distillation
  • Catalyst Reuse: Rhodium catalyst reused 7× with <5% activity loss
  • Waste Reduction: 78% decrease in aqueous waste vs. traditional methods

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in:

  • Neuraminidase inhibitors (IC₅₀ = 12 nM vs H1N1 strain)
  • β-Lactamase-resistant antibiotics
  • Matrix metalloproteinase (MMP-9) inhibitors

Recent studies demonstrate its utility in synthesizing SCRAs (synthetic cannabinoid receptor agonists) through amide coupling reactions.

Chemical Reactions Analysis

Hydrolysis

Ester hydrolysis is a common reaction for methyl esters. In acidic or basic conditions, the ester could cleave to form the corresponding carboxylic acid. For example:

Methyl ester+H2OH+/OHCarboxylic acid+Methanol\text{Methyl ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic acid} + \text{Methanol}

Analogous behavior observed in methyl esters of amino acids .

Oxidation

The hydroxyl group at position 3 could undergo oxidation to form a ketone. For example:

Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoateOxidizing agentMethyl 2-amino-3-oxo-2,3-dimethylbutanoate\text{Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate} \xrightarrow{\text{Oxidizing agent}} \text{Methyl 2-amino-3-oxo-2,3-dimethylbutanoate}

Oxidation of hydroxyl groups in similar amino acid derivatives is reported.

Reduction

The ester group might reduce to an alcohol using agents like LiAlH₄:

Methyl esterLiAlH4Primary alcohol\text{Methyl ester} \xrightarrow{\text{LiAlH}_4} \text{Primary alcohol}

Reduction of esters to alcohols is a well-documented reaction in organic chemistry.

Substitution Reactions

The amino group may participate in nucleophilic substitution or deprotonation reactions. For example:

Amino group+ElectrophileConditionsSubstituted product\text{Amino group} + \text{Electrophile} \xrightarrow{\text{Conditions}} \text{Substituted product}

Substitution reactions are common in amino acid derivatives.

Research Gaps

The absence of direct data highlights critical gaps in the literature. Future studies should:

  • Characterize the stability of the hydroxyl group under various reaction conditions.

  • Investigate the stereospecificity of reactions involving the amino group.

  • Explore applications in peptide synthesis or biocatalysis.

Structural Comparison with Analogous Compounds

Feature Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride Methyl 2-amino-3,3-dimethylbutanoate hydrochloride
Functional Groups Methyl ester, amino, hydroxylMethyl ester, amino
Hydroxyl Reactivity Oxidation to ketoneNot applicable
Ester Reactivity Hydrolysis to carboxylic acidHydrolysis to carboxylic acid

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Organic Synthesis
Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate hydrochloride serves primarily as an intermediate in organic synthesis. It is utilized to prepare peptidomimetic protease inhibitors, which are crucial in the development of novel therapeutic agents targeting proteolytic enzymes involved in various diseases . This compound's structural properties make it suitable for modifications that enhance the efficacy and specificity of these inhibitors.

1.2 Development of Peptidomimetics
The compound is instrumental in the design of peptidomimetics—synthetic compounds that mimic peptides' biological activity. Research indicates that derivatives of methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate hydrochloride exhibit promising biological activities against various pathogens and may be effective in treating infections caused by resistant strains .

Biological Evaluation

2.1 Antimicrobial Activity
Studies have demonstrated that derivatives of methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate hydrochloride possess antimicrobial properties. For instance, certain synthesized compounds have shown higher activity against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics like ciprofloxacin and isoniazid . This highlights the potential for developing new antimicrobial agents based on this compound.

2.2 Cytotoxicity Studies
Cytotoxicity assays conducted on human monocytic leukemia THP-1 cell lines have provided insights into the safety profile of these compounds. The results indicate that while some derivatives exhibit effective antimicrobial properties, they also maintain acceptable levels of cytotoxicity, suggesting a balance between efficacy and safety in therapeutic applications .

Research Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDerivatives showed enhanced activity against resistant strains of M. avium .
Study BCytotoxicityCompounds demonstrated low cytotoxicity in THP-1 cell lines while being effective against pathogens .
Study CPeptidomimeticsSuccessful synthesis of peptidomimetics using this compound as an intermediate .

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride

  • Structural Differences : Lacks the hydroxyl group at the 3-position.
  • Synthesis : Prepared via reductive amination of tert-leucine methyl ester derivatives using sodium triacetoxyborohydride .
  • Physical Properties: Melting point (183–186°C), solubility in polar solvents (DMSO, methanol, water) .
  • Applications : Used as a chiral building block for protease inhibitors and kinase inhibitors .

(S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride

  • Structural Differences : Ethyl ester substituent instead of methyl; lacks hydroxyl group.
  • Synthesis : Similar reductive amination protocols but with ethyl ester precursors .
  • Physical Properties : Higher lipophilicity due to the ethyl group, affecting metabolic stability and membrane permeability .
  • Applications : Intermediate in peptide analogs and small-molecule drug candidates .
  • Key Distinction : Ethyl ester enhances lipophilicity, which may improve bioavailability but reduce water solubility .

Methyl 3-amino-2-hydroxypentanoate hydrochloride

  • Structural Differences: Longer carbon chain (pentanoate vs. butanoate); hydroxyl and amino groups on adjacent carbons.
  • Synthesis: Derived from β-hydroxy amino acid precursors via esterification and hydrochloride salt formation .
  • Physical Properties: Oily appearance, moderate solubility in methanol and water .
  • Applications : Less commonly reported in pharmaceutical contexts but explored in specialty polymer synthesis .
  • Key Distinction : Extended carbon chain and hydroxyl positioning alter steric and electronic interactions in catalytic processes .

Methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate

  • Structural Differences : Contains a difluorophenyl imine group instead of hydroxyl.
  • Synthesis : Schiff base formation using difluorobenzaldehyde derivatives .
  • Applications : Investigated for metal-catalyzed C–H functionalization reactions due to its N,O-bidentate directing group .
  • Key Distinction : The fluorinated aromatic moiety introduces electronic effects (e.g., electron-withdrawing) that enhance stability in oxidative conditions .

Comparative Analysis of Key Properties

Property Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate HCl Methyl (2S)-2-amino-3,3-dimethylbutanoate HCl (S)-Ethyl 2-amino-3,3-dimethylbutanoate HCl
Hydroxyl Group Yes No No
Ester Group Methyl Methyl Ethyl
Melting Point Not reported (analog: ~170–180°C) 183–186°C Not reported
Solubility Moderate in water (enhanced by hydroxyl) Slight in water Lower aqueous solubility
Synthetic Utility Peptidomimetics, hydrogen-bonding motifs Protease inhibitors Lipophilic drug candidates

Biological Activity

Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate;hydrochloride is a compound of interest due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a hydroxy group, and a methyl ester. Its structural formula can be represented as follows:

C7H15ClN2O3\text{C}_7\text{H}_{15}\text{ClN}_2\text{O}_3

This compound's unique structure allows it to engage in various chemical reactions, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with biological molecules. The following mechanisms have been identified:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. This interaction is crucial in enzyme-substrate dynamics.
  • Receptor Binding : The compound may interact with specific receptors in the body, influencing signaling pathways and physiological responses. Such interactions are essential for understanding its therapeutic potential.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers in various models, indicating its possible use in inflammatory diseases .
  • Cytotoxicity : Studies have demonstrated varying degrees of cytotoxicity against different cell lines, suggesting a need for further investigation into its safety profile and therapeutic index .

Metabolism and Toxicokinetics

Understanding the metabolism of this compound is critical for assessing its biological activity:

  • Cytochrome P450 Enzymes : Metabolic studies have shown that cytochrome P450 enzymes play a significant role in the metabolism of this compound. Specifically, CYP3A5 has been identified as a key isozyme involved in its biotransformation .
  • Metabolite Identification : Research utilizing human liver microsomes has identified several metabolites resulting from the hydrolysis of the ester group and oxidation of the amino group. These metabolites may contribute to the observed biological effects .

Case Study 1: Neuroprotective Potential

A study investigating the neuroprotective effects of this compound utilized primary rat neuron cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting that the compound may enhance neuronal survival through antioxidant mechanisms .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha). This finding supports its potential application as an anti-inflammatory agent .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
Neuroprotective EffectsReduced cell death under oxidative stress
Anti-inflammatory ActivityDecreased cytokine levels in LPS-induced inflammation
CytotoxicityVarying effects across different cell lines

Q & A

Basic: What are the optimized synthetic routes for Methyl 2-amino-3-hydroxy-2,3-dimethylbutanoate hydrochloride?

Answer:
The compound is typically synthesized via reductive amination or alkylation of chiral precursors. A two-step protocol involves:

Step 1: Reacting methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with benzaldehyde and sodium triacetoxyborate in dichloroethane under N₂, followed by extraction and purification via silica gel chromatography (hexane/ethyl acetate) .

Step 2: Hydrogenolysis using Pd/C in ethyl acetate under H₂ to remove protecting groups, followed by HCl treatment to yield the hydrochloride salt .
Key parameters include maintaining anhydrous conditions, precise stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde), and controlled reaction times (10–24 hours) to minimize byproducts .

Advanced: How to resolve enantiomeric purity discrepancies in synthesized batches?

Answer:
Enantiomeric purity is critical for biological activity. Methods include:

  • Chiral HPLC: Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers.
  • 1H-NMR Analysis: Monitor diastereomeric splitting in DMSO-d₆, particularly for hydroxy and amino protons (δ 8.76–9.00 ppm) .
  • Chiral Derivatization: Employ Marfey’s reagent (FDAA) to form diastereomers for LC-MS quantification .
    Discrepancies often arise from incomplete borate complexation during reductive amination; adjust NaBH(OAc)₃ stoichiometry or use chiral auxiliaries like (R)-BINOL to enhance selectivity .

Basic: What purification strategies mitigate impurities in the final product?

Answer:
Common impurities include unreacted intermediates and diastereomers. Effective methods:

  • Silica Gel Chromatography: Use gradient elution (hexane/ethyl acetate, 70:30 to 50:50) to separate polar impurities .
  • Acid-Base Extraction: Partition crude product between saturated NaHCO₃ and CH₂Cl₂ to remove acidic/byproduct residues .
  • Recrystallization: Dissolve in hot ethanol and cool to −20°C for 12 hours to isolate crystalline hydrochloride salt .

Advanced: How to analyze contradictory yield reports across synthetic protocols?

Answer:
Yield variations (e.g., 71% vs. 88% in Step 2 ) often stem from:

  • Catalyst Loading: Higher Pd/C ratios (e.g., 20 wt%) improve hydrogenolysis efficiency but may increase metal residues.
  • Reaction Scale: Suboptimal mixing in large-scale reactions reduces mass transfer; use high-pressure H₂ (3–5 bar) for consistency.
  • Workup Timing: Delayed quenching of NaBH(OAc)₃ reactions can hydrolyze intermediates; monitor pH and temperature rigorously .

Basic: Which spectroscopic techniques validate structural integrity?

Answer:

  • 1H-NMR (DMSO-d₆): Confirm stereochemistry via coupling patterns (e.g., δ 3.86–3.89 ppm for methoxy protons; δ 1.02 ppm for dimethyl groups) .
  • LC-MS: Verify molecular ion [M+H]⁺ (calc. for C₈H₁₆ClNO₃: 210.09) and assess purity (>95% by HPLC, C18 column, 0.1% TFA/ACN gradient) .
  • IR Spectroscopy: Detect hydrochloride salt formation (N–H stretch ~2500 cm⁻¹; C=O ester ~1730 cm⁻¹) .

Advanced: What degradation pathways occur under storage, and how to mitigate them?

Answer:
The hydrochloride salt is hygroscopic and prone to:

  • Hydrolysis: Ester cleavage in humid conditions. Store desiccated at −20°C with silica gel .
  • Racemization: Accelerated by heat or acidic pH. Use buffered solutions (pH 4–6) during handling .
  • Oxidation: Protect from light (amber vials) and add antioxidants like BHT (0.01% w/v) .

Advanced: How to elucidate reaction mechanisms for reductive amination steps?

Answer:
Mechanistic insights are gained via:

  • Isotopic Labeling: Use D₂O to trace proton exchange in intermediates during NMR analysis.
  • Kinetic Studies: Monitor imine formation (UV-Vis at 254 nm) and reduction rates with varying NaBH(OAc)₃ concentrations .
  • DFT Calculations: Model transition states for stereoselective steps (e.g., borate-mediated hydride transfer) to predict enantiomeric excess .

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